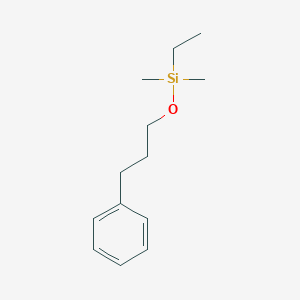
Silane, ethyldimethyl(3-phenylpropoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, ethyldimethyl(3-phenylpropoxy)- is an organosilicon compound that features a silicon atom bonded to an ethyl group, two methyl groups, and a 3-phenylpropoxy group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of silane, ethyldimethyl(3-phenylpropoxy)- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This process can be catalyzed by transition metals such as platinum or rhodium. The general reaction conditions include:
Temperature: 25-100°C
Solvent: Toluene or hexane
Catalyst: Platinum-based catalysts like Karstedt’s catalyst
Industrial Production Methods
Industrial production of silanes often involves the direct process, where silicon is reacted with methyl chloride in the presence of a copper catalyst. This method is scalable and cost-effective, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Silane, ethyldimethyl(3-phenylpropoxy)- can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form silanols or siloxanes.
Reduction: Can be reduced to simpler silanes using hydride donors.
Substitution: Undergoes nucleophilic substitution reactions where the phenylpropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or ozone in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or alcohols in the presence of a base.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Silane, ethyldimethyl(3-phenylpropoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Acts as a coupling agent in the production of advanced materials like composites and coatings.
作用機序
The mechanism of action of silane, ethyldimethyl(3-phenylpropoxy)- involves the formation of strong covalent bonds between the silicon atom and various organic or inorganic substrates. This bonding enhances the stability and durability of the materials it is incorporated into. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form siloxane bonds.
類似化合物との比較
Similar Compounds
- Trimethylsilane
- Phenylsilane
- Triethylsilane
Uniqueness
Silane, ethyldimethyl(3-phenylpropoxy)- is unique due to its specific functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring surface modification and adhesion promotion.
Conclusion
Silane, ethyldimethyl(3-phenylpropoxy)- is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool in scientific research and industrial processes.
特性
CAS番号 |
444902-13-0 |
|---|---|
分子式 |
C13H22OSi |
分子量 |
222.40 g/mol |
IUPAC名 |
ethyl-dimethyl-(3-phenylpropoxy)silane |
InChI |
InChI=1S/C13H22OSi/c1-4-15(2,3)14-12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12H2,1-3H3 |
InChIキー |
HZSUOYOVCAOPBX-UHFFFAOYSA-N |
正規SMILES |
CC[Si](C)(C)OCCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
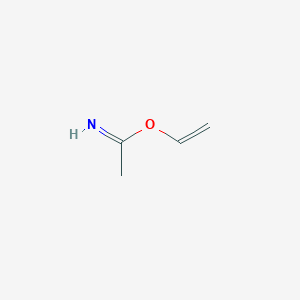
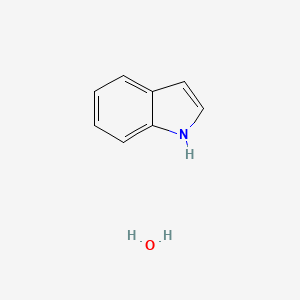
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
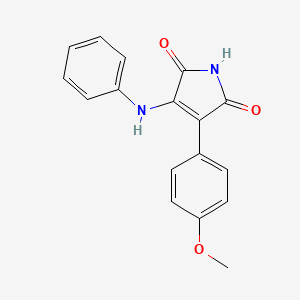
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)

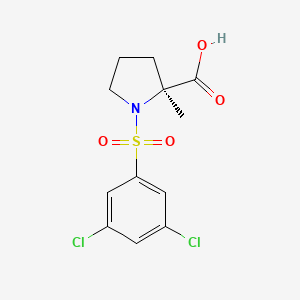
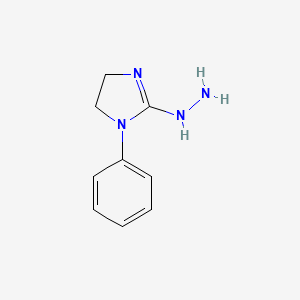
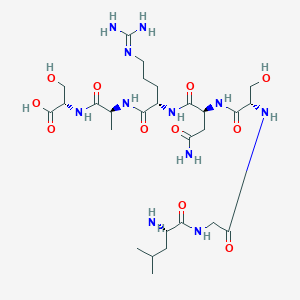
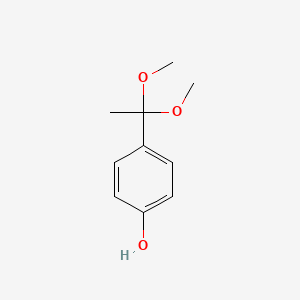


![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)
